4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol is a chemical compound with the molecular formula C13H15NOS and a molecular weight of 233.33 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities .
Mode of Action
Compounds with similar structures have shown antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown antibacterial activity, suggesting that they may have a bactericidal or bacteriostatic effect .
Preparation Methods
The synthesis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol typically involves the reaction of 4-tert-butyl-1,3-thiazole with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenolic and thiazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol is unique due to its specific structure and the presence of both a thiazole ring and a phenolic group. Similar compounds include:
4-(4-Tert-butyl-1,3-thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-(4-Tert-butyl-1,3-thiazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-13(2,3)11-8-16-12(14-11)9-4-6-10(15)7-5-9/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXLHVUALWSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.